(S)-Pregabalin-d4 chemical structure and molecular weight
(S)-Pregabalin-d4 chemical structure and molecular weight
This guide is structured as a technical monograph designed for immediate application in bioanalytical workflows. It prioritizes the "Why" and "How" of using (S)-Pregabalin-d4 as a quantitative reference standard.
Executive Summary
(S)-Pregabalin-d4 is the stable isotope-labeled analog of Pregabalin (Lyrica), utilized primarily as an Internal Standard (IS) in quantitative LC-MS/MS assays. Its value lies in its ability to compensate for ionization suppression, matrix effects, and extraction variability during the analysis of biological matrices (plasma, urine, CSF).
By mirroring the physicochemical behavior of the analyte while maintaining a distinct mass shift (+4 Da), (S)-Pregabalin-d4 ensures the generation of self-validating data compliant with FDA/EMA bioanalytical guidelines.
Chemical Identity & Structural Analysis[1]
Nomenclature and Identification
The specific isomer most commonly employed in regulated bioanalysis is labeled at the aminomethyl and alpha-carbon positions to ensure isotopic stability and prevent back-exchange in aqueous mobile phases.
| Property | Specification |
| Chemical Name | (S)-3-(Aminomethyl-d2)-5-methylhexanoic-2,2-d2 acid |
| Common Name | (S)-Pregabalin-d4 |
| CAS Number | 1276197-54-6 |
| Molecular Formula | C₈H₁₃D₄NO₂ |
| Molecular Weight | 163.25 g/mol (vs. 159.23 g/mol for unlabeled) |
| Isotopic Purity | Typically ≥ 99 atom % D |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol; sparingly soluble in acetonitrile |
Structural Representation
The deuterium labels are strategically placed on the carbon skeleton. Unlike labile protons on the amine (-NH₂) or carboxyl (-COOH) groups which exchange with solvent protons immediately, the Carbon-Deuterium (C-D) bonds at the C2 and C3-methyl positions are non-exchangeable, ensuring the mass shift remains constant during chromatography.
Figure 1: Structural relationship between the analyte and the internal standard.
The Isotope Effect & Mass Spectrometry Logic
Why d4? (The Mass Shift)
In Triple Quadrupole (QqQ) Mass Spectrometry, a minimum mass difference of 3-4 Da is required to avoid "cross-talk" or isotopic interference. Natural Carbon-13 isotopes of the unlabeled Pregabalin (M+1, M+2) can contribute signal to the IS channel if the mass difference is too small.
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Pregabalin (M+H): m/z 160.2[1]
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Pregabalin-d4 (M+H): m/z 164.2
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Separation: 4 Da (Sufficient to eliminate isotopic overlap).
Fragmentation Mechanism
Both the analyte and IS undergo similar fragmentation patterns in the collision cell. The primary transition involves the loss of water (H₂O), characteristic of carboxylic acids.
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Analyte Transition: 160.2
142.2 (Loss of 18 Da) -
IS Transition: 164.2
146.2 (Loss of 18 Da)
Note: The loss of 18 Da (H₂O) confirms that the Deuterium atoms are located on the non-labile carbon backbone, as they are not lost during this primary dehydration step.
Validated Experimental Protocol
This protocol outlines a self-validating workflow for quantifying Pregabalin in human plasma.
Reagents & Preparation
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Stock Solution: Dissolve 1.0 mg (S)-Pregabalin-d4 in 1.0 mL Methanol (Free base equivalent). Store at -20°C.
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Working IS Solution: Dilute stock to 500 ng/mL in 50:50 Methanol:Water.
Sample Extraction (Protein Precipitation)
Pregabalin is zwitterionic and highly polar; Liquid-Liquid Extraction (LLE) is often difficult without derivatization. Protein Precipitation (PPT) is the industry standard for high-throughput analysis.
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Aliquot: Transfer 50 µL human plasma to a 96-well plate.
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Spike: Add 10 µL of Working IS Solution (500 ng/mL).
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Precipitate: Add 200 µL Acetonitrile (containing 0.1% Formic Acid).
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Rationale: Acidified ACN ensures full precipitation and protonation of the analyte for better solubility.
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Agitate: Vortex for 2 minutes.
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Clarify: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
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Transfer: Inject 5 µL of the supernatant directly (or dilute 1:1 with water if peak shape is poor).
LC-MS/MS Conditions
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Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Kinetex 2.6µm), 50 x 2.1 mm.
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Note: A standard C18 may yield early elution. Phenyl phases provide better retention for polar amines.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Flow Rate: 0.4 mL/min.[3]
Figure 2: Bioanalytical workflow utilizing (S)-Pregabalin-d4 for error correction.
Synthesis & Stability
Synthetic Route Overview
The synthesis of (S)-Pregabalin-d4 generally follows the "chiral pool" approach or asymmetric hydrogenation, modified to introduce deuterium.
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Precursor: A cyano-diester or cyano-acid intermediate.[4]
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Deuteration Step: Reduction of the nitrile group (-CN) to the amine (-CD₂-NH₂) using Deuterium gas (D₂) with a Raney Nickel catalyst, or Sodium Borodeuteride (NaBD₄).
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Alpha-Exchange: Exchange of alpha-protons in deuterated solvent (D₂O/NaOD) prior to final isolation can yield the d4 species.
Stability Profile
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Solid State: Stable for >2 years at -20°C if protected from light and moisture.
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Solution Stability:
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Stock (MeOH): Stable for 6 months at -20°C.
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Caution: Avoid storing in non-acidified aqueous solutions for extended periods at room temperature to prevent potential microbial growth (it is an amino acid).
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Isotopic Stability: The C-D bonds are metabolically and chemically stable under standard extraction conditions (acidic/neutral).
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References
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Vertex AI Search . (2023). Pregabalin-d4 CAS number molecular weight structure. Retrieved from and .
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Frontage Labs . (2023). Determination of Pregabalin in Human Plasma by LC-MS/MS. Retrieved from .
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CDN Isotopes . (2023). (S)-(+)-Pregabalin-d4 Product Specification. Retrieved from .
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Nielsen, L. et al. (2018). An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma. Retrieved from .
